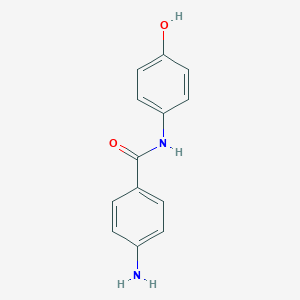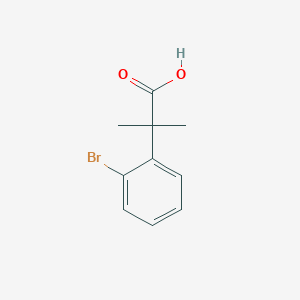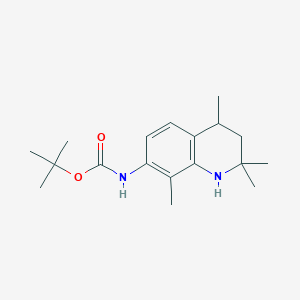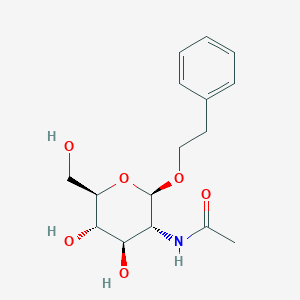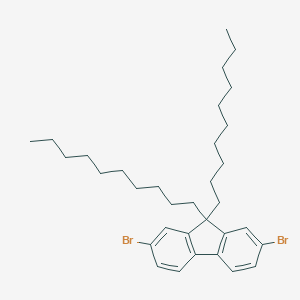
2,7-Dibromo-9,9-didecyl-9H-fluorene
Vue d'ensemble
Description
2,7-Dibromo-9,9-didecyl-9H-fluorene is a chemical compound with the molecular formula C33H48Br2 . It has a molecular weight of 604.55 g/mol . This compound is solid at room temperature . It is used as an intermediate for polymeric light-emitting diodes and as an OLED material due to its pure blue emission and efficient electroluminescence coupled with a high charge-carrier mobility and good processability .
Molecular Structure Analysis
The molecular structure of 2,7-Dibromo-9,9-didecyl-9H-fluorene is characterized by two bromine atoms and two decyl groups attached to a fluorene core . The InChI code for this compound is1S/C33H48Br2/c1-3-5-7-9-11-13-15-17-23-33(24-18-16-14-12-10-8-6-4-2)31-25-27(34)19-21-29(31)30-22-20-28(35)26-32(30)33/h19-22,25-26H,3-18,23-24H2,1-2H3 . Physical And Chemical Properties Analysis
2,7-Dibromo-9,9-didecyl-9H-fluorene has a molecular weight of 604.5 g/mol . It has a high XLogP3-AA value of 15.6, indicating that it is highly hydrophobic . It has no hydrogen bond donors or acceptors . The compound has 18 rotatable bonds, suggesting a high degree of flexibility .Applications De Recherche Scientifique
Application 1: Synthesis and Reduction of Nitrogen-Substituted Diaryl Dihydrophenazine Diradical Dications
- Summary of the Application: This compound is used in the synthesis of Nitrogen-Substituted Diaryl Dihydrophenazine Diradical Dications .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Application 2: Suppressing Thermal Quenching for Efficient Quasi-2D Perovskite Light-Emitting Diodes
- Summary of the Application: This compound is used in a passivation strategy to suppress thermal quenching in quasi-2D perovskite light-emitting diodes .
- Methods of Application: The compound effectively passivates coordination-unsaturated Pb2+ defects of both surface and bulk of the film without affecting the perovskite crystallization .
- Results or Outcomes: The PeLEDs with defect passivation achieve an improved external quantum efficiency (EQE) over 22% and doubled operation lifetime at room temperature, and can maintain about 85% of the initial EQE at 85 °C .
Application 3: Hole-Transporting Materials for Organic Light Emitting Devices (OLEDs)
- Summary of the Application: This compound is used as a template for the N-carbazole capped oligofluorenes which show potential as hole-transporting materials for OLEDs .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes: The outcomes of this application are not provided in the sources .
Application 4: Intermediate for Polymeric Light-Emitting Diodes
- Summary of the Application: This compound is used as an intermediate in the production of polymeric light-emitting diodes .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Application 5: Precursor to Organic Semiconducting Polymers
- Summary of the Application: This compound is used as a precursor to a number of organic semiconducting polymers for organic photovoltaics (OPV) as well as a variety of hole transport for OLED devices .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes: The outcomes of this application are not provided in the sources .
Application 6: Intermediate for Polymeric Light-Emitting Diodes
- Summary of the Application: This compound is used as an intermediate in the production of polymeric light-emitting diodes .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Safety And Hazards
The safety information for 2,7-Dibromo-9,9-didecyl-9H-fluorene indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
2,7-dibromo-9,9-didecylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48Br2/c1-3-5-7-9-11-13-15-17-23-33(24-18-16-14-12-10-8-6-4-2)31-25-27(34)19-21-29(31)30-22-20-28(35)26-32(30)33/h19-22,25-26H,3-18,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYANTSRYXOALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394780 | |
| Record name | 9,9-Didecyl-2,7-dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9,9-didecyl-9H-fluorene | |
CAS RN |
175922-78-8 | |
| Record name | 9,9-Didecyl-2,7-dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9,9-didecylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)
![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)
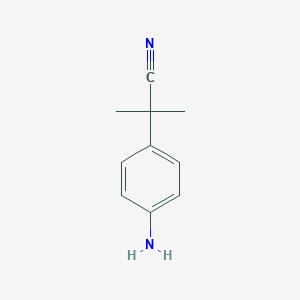
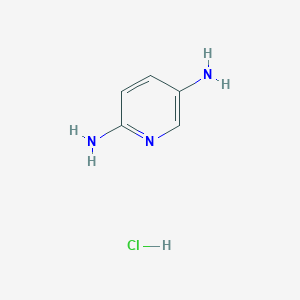
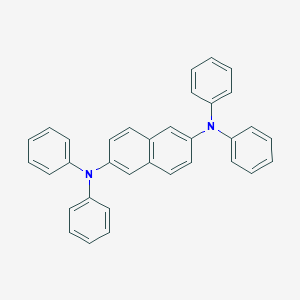
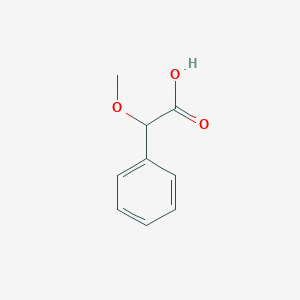
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)
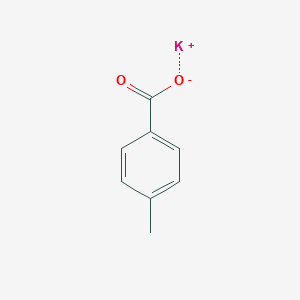
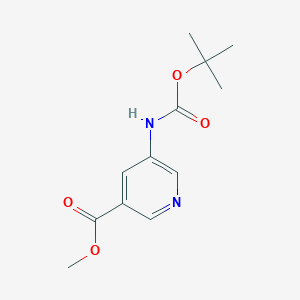
![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)
